Sulforhodamine Q 5-acid fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

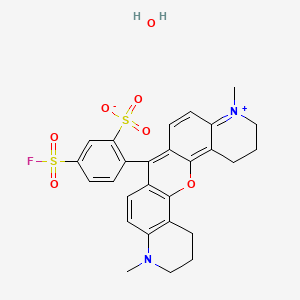

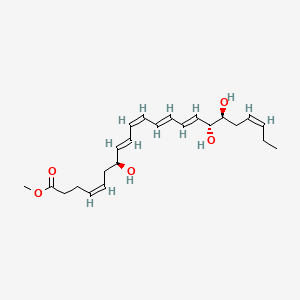

Sulforhodamine Q 5-acid fluoride is a compound used for fluorescence . It has an empirical formula of C27H25FN2O6S2 and a molecular weight of 556.63 .

Molecular Structure Analysis

The SMILES string for Sulforhodamine Q 5-acid fluoride isCN1CCCc2c3OC4=C5CCCN+=C5C=CC4=C(c3ccc12)c6ccc(cc6S([O-])(=O)=O)S(F)(=O)=O . This provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

Sulforhodamine Q 5-acid fluoride is used for fluorescence and has an assay of ≥97.0% (UV) . Its molecular formula is C27H25FN2O6S2 and it has a molecular weight of 556.63 .Aplicaciones Científicas De Investigación

Cytotoxicity Screening : The Sulforhodamine B (SRB) assay, related to Sulforhodamine Q 5-acid fluoride, is utilized for cell density determination and cytotoxicity screening of compounds, especially in adherent cells. This assay is efficient for testing a large number of samples, requires simple equipment, and uses inexpensive reagents (Vichai & Kirtikara, 2006).

Excitation Energy Transfer Studies : Sulforhodamine Q 5-acid fluoride is used in the study of excitation energy transfer dynamics at liquid/liquid interfaces, providing insights into interfacial roughness and molecular reorientation dynamics (Ishizaka et al., 1999).

Synthesis of Polysulfates and Polysulfonates : Bifluoride-catalyzed sulfur(VI) fluoride exchange reactions, involving compounds like Sulforhodamine Q 5-acid fluoride, are crucial for synthesizing polysulfates and polysulfonates, which have significant potential as engineering polymers (Gao et al., 2017).

pH Measurement in Biological Studies : Sulforhodamine is used in the Dual Emission Laser-Induced-Fluorescence (DeLIF) system for precise pH field measurement, critical in studies related to the biological impacts of CO2 sequestration (Someya et al., 2005).

Chemical Biology and Molecular Pharmacology : Sulfonyl fluorides, such as those derived from Sulforhodamine Q 5-acid fluoride, are important probes in chemical biology and molecular pharmacology, necessitating effective synthetic methods for expanding their toolkit (Xu et al., 2019).

Complex Formation Studies in Chemistry : Research on the complex formation between Th(IV) and sulfosalicylate in the presence of fluoride ions uses compounds similar to Sulforhodamine Q 5-acid fluoride, contributing to understanding coordination chemistry (Toraishi & Grenthe, 2003).

Propiedades

IUPAC Name |

2-(8,18-dimethyl-2-oxa-18-aza-8-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3,8,10,12,15,17(22)-heptaen-13-yl)-5-fluorosulfonylbenzenesulfonate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25FN2O6S2.H2O/c1-29-13-3-5-17-22(29)11-9-20-25(19-8-7-16(37(28,31)32)15-24(19)38(33,34)35)21-10-12-23-18(6-4-14-30(23)2)27(21)36-26(17)20;/h7-12,15H,3-6,13-14H2,1-2H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSLLTSQUQOTIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC3=C2OC4=C5CCC[N+](=C5C=CC4=C3C6=C(C=C(C=C6)S(=O)(=O)F)S(=O)(=O)[O-])C.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27FN2O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulforhodamine Q 5-acid fluoride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)

![(E,4S,6R)-4-Hydroxy-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B591294.png)